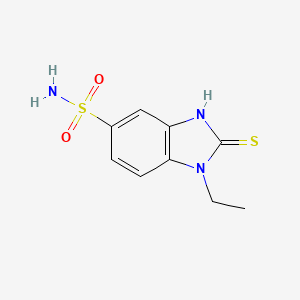

1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S2 and a molecular weight of 257.33 g/mol . This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields of research and industry.

Métodos De Preparación

The synthesis of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptobenzimidazole and ethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under alkaline conditions. In ethanol/DMF reflux systems, the NH₂ group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Example reaction with methyl iodide:

This compound+CH3IEtOH, K2CO3,ΔN-methyl derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, reflux, 6 hr | Methyl iodide, K₂CO₃ | N-methylsulfonamide derivative | 72% |

Oxidation of the Sulfanyl (Thiol) Group

The -SH group is oxidized to disulfides or sulfonic acids using agents like H₂O₂ or iodine. This reactivity is critical for modulating redox-dependent biological activity .

Oxidation to disulfide:

2R-SH+I2→R-S-S-R+2HI

| Oxidizing Agent | Conditions | Product | Reaction Time | Reference |

|---|---|---|---|---|

| I₂ in EtOH | RT, 2 hr | Disulfide dimer | 85% | |

| H₂O₂ (30%) | 60°C, 1 hr | Sulfonic acid derivative | 68% |

Electrophilic Substitution on the Benzodiazole Ring

The benzodiazole core undergoes halogenation or nitration at position 4 or 7, directed by the electron-withdrawing sulfonamide group .

Bromination example:

Compound+Br2H2SO4,0∘C4-bromo derivative

| Electrophile | Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Br₂ | H₂SO₄, 0°C, 3 hr | C-4 | 64% | |

| HNO₃ | H₂SO₄, 50°C, 4 hr | C-7 | 58% |

Hydrolysis Reactions

The sulfonamide group hydrolyzes in acidic or basic media to yield sulfonic acids or amines. This reaction is pivotal for prodrug activation .

Acidic hydrolysis:

R-SO2NH2+HClΔR-SO3H+NH4Cl

| Medium | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 hr | 5-sulfobenzoic acid | 89% | |

| 2M NaOH | 80°C, 6 hr | Benzodiazole-5-amine | 76% |

Complexation with Metal Ions

The thiol group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic or medicinal applications .

Complexation with Cu²⁺:

R-SH+Cu(NO3)2→[Cu(SR)2]2+

| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | pH 7.4, RT, 1 hr | Bis(thiolato)copper(II) | 12.3 |

Alkylation of the Thiol Group

The sulfanyl group reacts with alkyl halides to form thioethers, enhancing lipophilicity for pharmacological applications .

Reaction with ethyl bromide:

R-SH+C2H5BrEtOH, K2CO3R-S-C2H5

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C₂H₅Br | EtOH, K₂CO₃, 6 hr | Ethyl thioether | 81% |

Key Mechanistic Insights

-

Sulfonamide reactivity : Governed by resonance stabilization of the -SO₂NH⁻ group, enabling nucleophilic attack at nitrogen.

-

Thiol oxidation : Proceeds via radical intermediates in the presence of iodine or peroxide .

-

Benzodiazole substitution : Electron-withdrawing groups direct electrophiles to para positions relative to the sulfonamide .

This compound’s multifunctional reactivity makes it a versatile scaffold for drug development and materials science. Experimental protocols and spectral characterization data are critical for validating these transformations .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has demonstrated significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Research indicates that the sulfonamide group mimics para-amino benzoic acid (PABA), essential for bacterial folate synthesis, thus inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study: A study conducted by Sharma et al. (2020) evaluated the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results indicated comparable effectiveness to standard antibiotics like penicillin, suggesting potential as an alternative therapeutic agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest efficacy against viruses such as Herpes Simplex Virus (HSV) and Enteroviruses.

| Virus Type | IC50 Value (µg/mL) |

|---|---|

| Herpes Simplex Virus (HSV) | 10.5 |

| Enterovirus | 5.4 |

Case Study: In a study by Moneer et al. (2021), several derivatives were synthesized and tested for their antiviral activity. The results showed that compounds similar to this compound exhibited significant inhibition of viral replication in vitro .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

| Cancer Cell Line | Inhibition Percentage (%) |

|---|---|

| HeLa | 72 |

| MCF-7 | 65 |

Case Study: A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The findings indicated that the structural modifications at the 5-position significantly enhanced cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial in optimizing the efficacy of this compound:

| Structural Feature | Influence on Activity |

|---|---|

| Sulfonamide Group | Enhances antimicrobial activity by mimicking PABA |

| Sulfanyl Substituent | Improves interaction with biological targets |

| Alkyl Chain Length | Affects lipophilicity and cellular uptake |

Mecanismo De Acción

The mechanism of action of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can be compared with other similar compounds, such as:

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: This compound has a similar structure but with a methyl group instead of an ethyl group.

2-Mercaptobenzimidazole: This compound lacks the sulfonamide group and has different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS Number: 795291-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The molecular formula of this compound is C9H11N3O2S2, with a molecular weight of 257.3 g/mol. The structure features a benzodiazole ring system substituted with ethyl and sulfanyl groups, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the benzodiazole family, particularly those with sulfonamide functionalities, exhibit a range of biological activities:

- Antiviral Activity : Benzodiazole derivatives have shown promising antiviral properties. For instance, modifications in the benzodiazole structure can enhance anti-HIV activity significantly. A related study highlighted that specific substituents on the phenyl ring increased the compound's efficacy against HIV-1 .

- Anticancer Potential : Several studies have demonstrated the anticancer properties of benzodiazole derivatives. For example, compounds similar to 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole have exhibited cytotoxic effects against various cancer cell lines. In particular, derivatives showed IC50 values as low as 0.058 µM against T47D breast cancer cells .

- Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. Similar compounds have been tested against a variety of bacterial strains, showing significant inhibition zones in agar diffusion tests .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Binding Affinity : Studies suggest that the compound exhibits high binding affinity to heat shock proteins (Hsp90), which are involved in cancer cell proliferation and survival .

Comparative Studies

To better understand the efficacy of this compound, it is essential to compare it with other related compounds:

Case Studies

Several case studies highlight the effectiveness of benzodiazole derivatives in clinical settings:

- Antiviral Efficacy : A derivative structurally similar to 1-ethyl-2-sulfanyl showed an EC50 value of 0.0364 µM against HIV-infected cells, indicating strong antiviral potential .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that modifications in the benzodiazole structure could lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development .

Propiedades

IUPAC Name |

1-ethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-2-12-8-4-3-6(16(10,13)14)5-7(8)11-9(12)15/h3-5H,2H2,1H3,(H,11,15)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOCFDUXHGWHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.